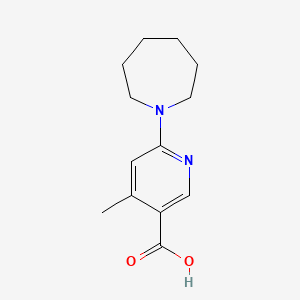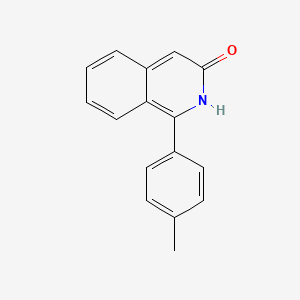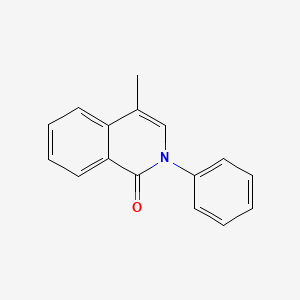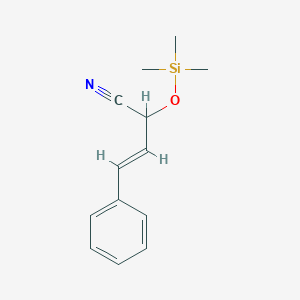
(R)-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an acetoxy group, and a hydroxymethyl group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate typically involves the esterification of ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent quality and high throughput.
Types of Reactions:
Oxidation: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or aldehydes, depending on the specific conditions and reagents used.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs with specific stereochemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in further biochemical reactions. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
- ®-tert-Butyl 4-hydroxy-3-(hydroxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(methoxymethyl)butanoate
- ®-tert-Butyl 4-acetoxy-3-(aminomethyl)butanoate
Comparison: ®-tert-Butyl 4-acetoxy-3-(hydroxymethyl)butanoate is unique due to the presence of both acetoxy and hydroxymethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C11H20O5 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-(acetyloxymethyl)-4-hydroxybutanoate |
InChI |
InChI=1S/C11H20O5/c1-8(13)15-7-9(6-12)5-10(14)16-11(2,3)4/h9,12H,5-7H2,1-4H3/t9-/m1/s1 |
Clave InChI |
CWTCJXCVFIFCCI-SECBINFHSA-N |
SMILES isomérico |
CC(=O)OC[C@H](CC(=O)OC(C)(C)C)CO |
SMILES canónico |
CC(=O)OCC(CC(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


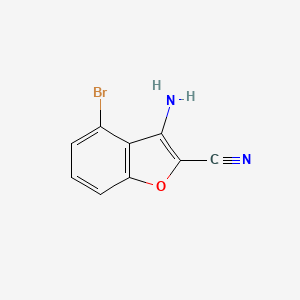

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)
